2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole
Description
2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is notable for its unique structure, which includes a cycloheptylsulfonyl group, a methoxyethyl group, and a methoxymethylpyrrolidinyl group.
Properties
IUPAC Name |
2-cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O4S/c1-26-12-11-23-18(15-22-10-9-17(14-22)16-27-2)13-21-20(23)28(24,25)19-7-5-3-4-6-8-19/h13,17,19H,3-12,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFYEDMQITZFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCC(C3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole typically involves multiple steps, starting from readily available starting materials
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Cycloheptylsulfonyl Group: This step involves the reaction of the imidazole intermediate with cycloheptylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: This can be done by reacting the intermediate with 2-methoxyethyl chloride under basic conditions.
Attachment of the Methoxymethylpyrrolidinyl Group: This final step involves the reaction of the intermediate with 3-(methoxymethyl)pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl and methoxymethylpyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles with various functional groups.
Scientific Research Applications
2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-methylimidazole
- 2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-ethylimidazole
- 2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-phenylimidazole
Uniqueness
2-Cycloheptylsulfonyl-1-(2-methoxyethyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole is unique due to the presence of the methoxymethylpyrrolidinyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
